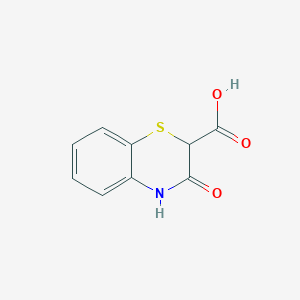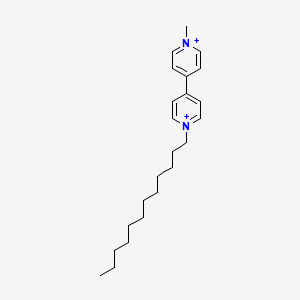phosphanium bromide CAS No. 71864-02-3](/img/structure/B14465858.png)
[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl](triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium bromide is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis and catalysis. The structure of this compound includes a triphenylphosphonium group attached to a bromide ion, with a 2-(2-methyl-1,3-dioxolan-2-yl)ethyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent, such as 2-(2-methyl-1,3-dioxolan-2-yl)ethyl bromide. The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The phosphonium group can participate in redox reactions.
Addition Reactions: The compound can add to unsaturated substrates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like hydroxide ions, cyanide ions, and amines. Reactions are typically carried out in polar solvents such as water, ethanol, or dimethyl sulfoxide (DMSO), under mild to moderate temperatures .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with hydroxide ions yield the corresponding alcohol, while reactions with cyanide ions produce nitriles.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium bromide is used as a phase-transfer catalyst, facilitating the transfer of reactants between different phases. It is also employed in the synthesis of various organic compounds .
Biology and Medicine
In biological and medical research, this compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules. It is also investigated for its antimicrobial properties .
Industry
In the industrial sector, 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium bromide is used in the production of specialty chemicals and as a catalyst in polymerization reactions .
Mécanisme D'action
The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium bromide involves its ability to act as a nucleophilic catalyst. The triphenylphosphonium group can stabilize transition states and intermediates, facilitating various chemical transformations. The bromide ion can also participate in ionic interactions, enhancing the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phosphonium salts such as:
- 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium chloride
- 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium iodide
- 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium fluoride
Uniqueness
What sets 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium bromide apart from similar compounds is its specific reactivity and stability. The presence of the bromide ion provides unique ionic properties that can be exploited in various chemical reactions. Additionally, the 2-(2-methyl-1,3-dioxolan-2-yl)ethyl group offers steric and electronic effects that influence the compound’s behavior in different environments .
Propriétés
Numéro CAS |
71864-02-3 |
|---|---|
Formule moléculaire |
C24H26BrO2P |
Poids moléculaire |
457.3 g/mol |
Nom IUPAC |
2-(2-methyl-1,3-dioxolan-2-yl)ethyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C24H26O2P.BrH/c1-24(25-18-19-26-24)17-20-27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-16H,17-20H2,1H3;1H/q+1;/p-1 |
Clé InChI |
COSQYKWVXJKFPV-UHFFFAOYSA-M |
SMILES canonique |
CC1(OCCO1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, n,n'-[[6-(methylthio)-1,3,5-triazine-2,4-diyl]bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B14465799.png)
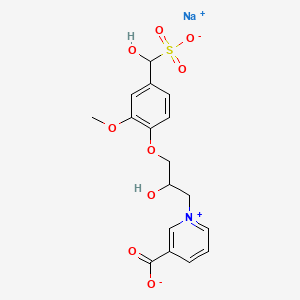
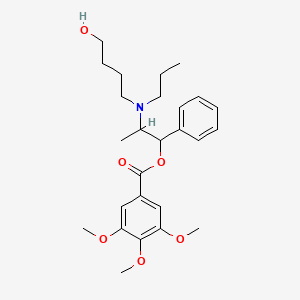
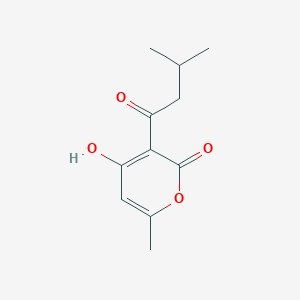

![Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium](/img/structure/B14465831.png)
![2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, (S)-](/img/structure/B14465833.png)


![4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol](/img/structure/B14465856.png)
